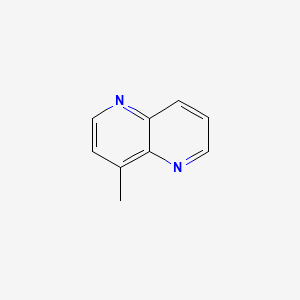

4-Methyl-1,5-naphthyridine

Description

Significance of Naphthyridine Scaffolds in Modern Organic Synthesis and Materials Science

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms in a system of two fused pyridine (B92270) rings, represent a critical class of molecules in contemporary science. researchgate.netacs.org Their unique electronic properties and rigid, planar structure make them versatile building blocks in both organic synthesis and materials science. There are six possible isomers of naphthyridine, each with distinct characteristics and applications. mdpi.com

In the realm of organic synthesis , naphthyridine derivatives serve as crucial intermediates and are synthesized through various established methods, including the Skraup, Friedländer, and Povarov reactions. researchgate.netmdpi.comnih.gov These synthetic routes allow for the introduction of a wide array of functional groups, leading to a diverse chemical space for drug discovery and development. researchgate.net The nitrogen atoms in the naphthyridine core can act as ligands, forming complexes with various metals, which has implications in catalysis and coordination chemistry. mdpi.comnih.gov

In materials science , the electron-deficient nature of the naphthyridine ring system makes it an excellent candidate for applications in electronics. mdpi.com Derivatives of 1,5-naphthyridine (B1222797) have been investigated for their use as organic light-emitting diodes (OLEDs), sensors, and semiconductors. mdpi.com The ability to tune their electronic properties through substitution allows for the design of materials with specific optical and electrical characteristics. For instance, certain fused 1,5-naphthyridines have shown potential in the development of new functional materials. nih.gov

Overview of 1,5-Naphthyridine Derivatives in Academic Research

The 1,5-naphthyridine isomer, in particular, has been the subject of extensive academic research due to its wide spectrum of biological activities. researchgate.netmdpi.com These derivatives have shown promise in medicinal chemistry as:

Antimicrobial agents

Anticancer agents

Antiviral compounds

Inhibitors of various enzymes lookchem.com

The synthesis of novel 1,5-naphthyridine derivatives is an active area of research, with methodologies like the Suzuki cross-coupling reaction being employed to create new compounds with potentially enhanced biological efficacy. researchgate.net Research has also focused on the development of fused 1,5-naphthyridine systems, which have demonstrated interesting biological properties and applications. nih.govencyclopedia.pub The reactivity of the 1,5-naphthyridine core allows for various chemical modifications, including electrophilic and nucleophilic substitutions, oxidations, and reductions, further expanding the library of accessible compounds. mdpi.comnih.gov

Specific Research Context of 4-Methyl-1,5-naphthyridine

While broad research has been conducted on the 1,5-naphthyridine scaffold, the specific research context of 4-Methyl-1,5-naphthyridine is often centered on its role as a building block or a parent compound for more complex derivatives. The introduction of a methyl group at the 4-position can influence the electronic properties and steric interactions of the molecule, which can be a key factor in its subsequent reactions and biological activity.

The synthesis of methylated 1,5-naphthyridines can be achieved through various synthetic strategies. For example, a modified Skraup reaction has been used to prepare 4-methylbenzo[c] nih.govlookchem.comnaphthyridine. nih.gov The presence of the methyl group can be crucial in directing the outcome of certain reactions and in modulating the properties of the final product.

Research into derivatives of 4-Methyl-1,5-naphthyridine highlights its utility. For instance, a 4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate has been developed as a morphologically stable and efficient exciton-blocking material for organic photovoltaics, demonstrating the potential of this scaffold in materials science. rsc.org Furthermore, the synthesis of 3-Methoxy-4-methyl-1,5-naphthyridine (B3296413) has been reported, with this compound being recognized for its potential as a key intermediate in the synthesis of drugs with antiviral and antimicrobial properties, as well as for its emerging role in anticancer research. lookchem.com The existence of commercially available derivatives like 2-(Difluoromethyl)-4-methyl-1,5-naphthyridine further indicates its role as a precursor in the synthesis of specialized chemical entities. bldpharm.com

The following table provides a summary of key research findings related to 4-Methyl-1,5-naphthyridine and its derivatives:

| Derivative | Research Focus | Application/Potential Application |

| 4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate | Materials Science | Exciton-blocking layer in organic photovoltaics rsc.org |

| 3-Methoxy-4-methyl-1,5-naphthyridine | Medicinal Chemistry | Intermediate for antiviral, antimicrobial, and anticancer drugs lookchem.com |

| 2-(Difluoromethyl)-4-methyl-1,5-naphthyridine | Chemical Synthesis | Precursor for specialized chemical compounds bldpharm.com |

| 4-Methylbenzo[c] nih.govlookchem.comnaphthyridine | Organic Synthesis | Product of modified Skraup reaction nih.gov |

This table illustrates that while direct research on the parent 4-Methyl-1,5-naphthyridine is limited, its strategic functionalization leads to compounds with significant applications in diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-10-8-3-2-5-11-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOGANXZRQOYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343322 | |

| Record name | 4-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-33-4 | |

| Record name | 4-Methyl-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,5 Naphthyridine and Its Derivatives

Classical Cyclization Strategies

Classical cyclization reactions remain fundamental in constructing the core 1,5-naphthyridine (B1222797) ring system. These methods typically involve the condensation and subsequent ring closure of acyclic or pyridine-based precursors.

Skraup and Modified Skraup Reactions for 1,5-Naphthyridine Core Construction

The Skraup reaction is a classic method for synthesizing quinolines and has been successfully adapted for the preparation of naphthyridines. The reaction involves the treatment of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. mdpi.comdiva-portal.org The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the naphthyridine ring.

A direct synthesis of 4-methyl-1,5-naphthyridine has been reported via the Skraup reaction by condensing pyridin-3-amine with crotonaldehyde, which serves as the four-carbon unit, in the presence of a "sulfo-mix". This reaction, however, resulted in a modest yield of 11%. thieme-connect.de

Modifications to the Skraup reaction have been developed to improve yields and expand the substrate scope. These modifications often involve using alternative α,β-unsaturated aldehydes or ketones and different oxidizing agents. For instance, a modified Skraup reaction using m-nitrobenzenesulfonic acid as the oxidant has been employed for the synthesis of various 1,5-naphthyridine derivatives. mdpi.comd-nb.info The synthesis of 3-methoxy-4-methyl-1,5-naphthyridine (B3296413) from 3-amino-5-methoxy-4-methyl-pyridine via a Skraup reaction further demonstrates the feasibility of introducing a methyl group at the 4-position of the naphthyridine core using appropriately substituted precursors. mdpi.comresearchgate.netthieme-connect.com

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference(s) |

| Pyridin-3-amine, Crotonaldehyde | "Sulfo-mix" | 4-Methyl-1,5-naphthyridine | 11% | thieme-connect.de |

| 3-Aminopyridine (B143674), Glycerol | I₂, Dioxane/Water | 1,5-Naphthyridine | Good | mdpi.com |

| 3-Amino-5-methoxy-4-methyl-pyridine | Skraup reaction | 3-Methoxy-4-methyl-1,5-naphthyridine | Not Reported | mdpi.comresearchgate.netthieme-connect.com |

Friedländer Condensation Approaches in 1,5-Naphthyridine Synthesis

The Friedländer synthesis is a widely used method for constructing quinoline (B57606) and naphthyridine rings. It involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govresearchgate.net

While a direct synthesis of 4-methyl-1,5-naphthyridine using the Friedländer condensation is not explicitly detailed in the reviewed literature, the general principle of the reaction allows for a proposed synthetic route. The condensation of 3-aminopyridine-4-carbaldehyde with acetone, for instance, would be expected to yield 4-methyl-1,5-naphthyridine. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic naphthyridine ring.

The versatility of the Friedländer reaction is demonstrated in the synthesis of various substituted 1,5-naphthyridines and their fused analogues. For example, benzo[b] evitachem.comrsc.orgnaphthyridines can be prepared from 3-aminoquinaldehyde and suitable ketones. nih.gov The reaction conditions can be tuned, often employing catalysts like potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent. nih.govclockss.org

| Reactant A | Reactant B | Catalyst/Conditions | Product Class | Reference(s) |

| o-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Base or Acid | Naphthyridines | nih.govresearchgate.net |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | Benzo[b] evitachem.comrsc.orgnaphthyridine derivative | nih.gov |

| 2-Alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine | Aliphatic/Aromatic ketones | KOH, Ethanol/Methanol | Substituted 1,8-Naphthyridines | clockss.org |

Gould-Jacobs Reaction for 1,5-Naphthyridine Derivatization

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and has been extended to the preparation of 4-hydroxy-1,5-naphthyridines. evitachem.commdpi.com The reaction sequence typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). synarchive.com This is followed by a thermal cyclization, often carried out in a high-boiling solvent like diphenyl ether, which proceeds through a 6-electron electrocyclization. The resulting product is a 4-hydroxy-1,5-naphthyridine-3-carboxylate ester, which can be saponified and decarboxylated to afford the corresponding 4-hydroxy-1,5-naphthyridine. synarchive.com

The direct synthesis of 4-methyl-1,5-naphthyridine via the Gould-Jacobs reaction is not the primary application of this methodology, as it characteristically yields a hydroxyl group at the 4-position. However, the resulting 4-hydroxy-1,5-naphthyridine is a versatile intermediate that can be further functionalized. For instance, the hydroxyl group can be converted to a leaving group (e.g., a chloro or triflate group) which can then be subjected to cross-coupling reactions to introduce a methyl group.

| Starting Material | Reagent | Conditions | Intermediate Product | Final Product (after hydrolysis/decarboxylation) | Reference(s) |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Condensation, then thermal cyclization (e.g., in diphenyl ether) | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 4-Hydroxy-1,5-naphthyridine | mdpi.comsynarchive.com |

Conrad-Limpach Reaction for 1,5-Naphthyridinone Preparation

Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is a classical method that leads to the formation of 4-hydroxyquinolines, or their tautomeric form, quinolin-4-ones. synarchive.comwikipedia.org This reaction has been applied to the synthesis of 1,5-naphthyridin-4-ones. The process involves the condensation of an aminopyridine with a β-ketoester, such as ethyl acetoacetate, at moderate temperatures to form a β-aminoacrylate intermediate. wikipedia.orgprepchem.com This intermediate is then cyclized at a much higher temperature (around 250 °C) to yield the 4-hydroxy-1,5-naphthyridine derivative. wikipedia.orgprepchem.com

The Conrad-Limpach reaction, by its nature, produces a 4-hydroxy (or 4-oxo) functionality on the 1,5-naphthyridine ring and is therefore not a direct route to 4-methyl-1,5-naphthyridine. The product, a 1,5-naphthyridin-4-one, would require subsequent chemical transformations to introduce a methyl group at the 4-position. A variation of this reaction utilizes Meldrum's acid in place of a β-ketoester, which can also lead to the formation of 4-hydroxy-1,5-naphthyridine derivatives after cyclization and decarboxylation. mdpi.com

| Starting Material | Reagent | Conditions | Product | Reference(s) |

| Aminopyridine | β-Ketoester (e.g., ethyl acetoacetate) | 1. Condensation (moderate temp.)2. Cyclization (high temp., ~250 °C) | 4-Hydroxy-1,5-naphthyridine derivative | mdpi.comwikipedia.orgprepchem.com |

| 3-Aminopyridine derivative | Meldrum's acid | 1. Condensation2. Thermal cyclization (e.g., in Dowtherm A) | 4-Hydroxy-1,5-naphthyridine derivative | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach for forming carbon-carbon bonds and are particularly useful for the late-stage functionalization of heterocyclic compounds.

Suzuki-Miyaura Coupling in 4-Methyl-1,5-Naphthyridine Derivatives Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to the derivatization of the 1,5-naphthyridine core. nih.govucy.ac.cyresearchgate.net

For the synthesis of 4-methyl-1,5-naphthyridine derivatives, a plausible strategy involves the Suzuki-Miyaura coupling of a 4-halo-1,5-naphthyridine (e.g., 4-chloro- or 4-bromo-1,5-naphthyridine) with a methylboronic acid or a suitable methylboronate ester. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as potassium carbonate or sodium carbonate.

While a specific example for the methylation at the 4-position of the 1,5-naphthyridine ring was not found in the provided search results, the methodology is well-established for other positions on the naphthyridine ring and for other heterocyclic systems. For instance, the synthesis of 8-aryl-2-methoxynaphthyridines has been achieved via Suzuki coupling of an 8-bromo-1,5-naphthyridine with arylboronic acids. nih.gov This demonstrates the principle of using Suzuki coupling for the functionalization of the 1,5-naphthyridine scaffold.

| Substrate | Coupling Partner | Catalyst | Base | Product Class | Reference(s) |

| 4-Halo-1,5-naphthyridine | Methylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | 4-Methyl-1,5-naphthyridine derivative | nih.govucy.ac.cyresearchgate.net |

| 8-Bromo-1,5-naphthyridine | 4-Formylarylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 8-Aryl-1,5-naphthyridine derivative | nih.gov |

Heck and Stille Coupling in Naphthyridine Framework Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for the formation of carbon-carbon bonds in the synthesis of 1,5-naphthyridine derivatives. nih.govmdpi.comresearchgate.net These methods often involve the coupling of a functionalized pyridine (B92270) or naphthyridine with an appropriate partner, followed by a cyclization step to construct the second ring.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. umb.eduresearchgate.net For instance, a 1,5-naphthyridine derivative has been prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) in good yield. The subsequent cyclization was achieved using tributylphosphine (B147548) (PBu3) in acetic acid, affording the product in excellent yields. nih.govmdpi.com Another approach utilizes the Heck reaction of an aminopyridine with reagents like palladium(II) acetate, tri-tert-butylphosphonium tetrafluoroborate, and N,N-dicyclohexylmethylamine in cumene, followed by cyclization to yield the 1,5-naphthyridine ring system. nih.govresearchgate.net

The Stille reaction , on the other hand, couples an organotin compound with an organic halide or triflate. umb.eduuwindsor.ca This reaction has been employed to introduce a variety of substituents onto the 1,5-naphthyridine core. mdpi.comclockss.org For example, new conjunctive alkenyl-metal reagents bearing a latent aldehyde function have been used as versatile building blocks in the synthesis of 1,5-naphthyridines. nih.govmdpi.com Stille coupling has also been utilized to prepare bidentate and tridentate ligands from 2-chloro-, 4-chloro-, or 2,6-dichloro-1,5-naphthyridine (B1582902) and 2-(tri-n-butylstannyl)pyridine. acs.org

Table 1: Examples of Heck and Stille Coupling Reactions in 1,5-Naphthyridine Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Heck Reaction | 2-bromo-6-fluoropyridin-3-amine, methyl acrylate | Pd(OAc)₂, PBu₃, AcOH | 1,5-Naphthyridine derivative | Good to Excellent | nih.govmdpi.com |

| Stille Coupling | Halogenated 1,5-naphthyridine, Organotin reagent | Pd catalyst | Substituted 1,5-naphthyridine | Varies | mdpi.comclockss.org |

| Stille Coupling | Dichloro-1,5-naphthyridine, 2-(tri-n-butylstannyl)pyridine | Pd catalyst | Bidentate ligand | Not specified | acs.org |

Cycloaddition Reactions

Cycloaddition reactions provide an efficient means to construct the heterocyclic rings of naphthyridines, often with high stereoselectivity.

Aza-Diels-Alder (Povarov) Reactions Leading to Tetrahydro-1,5-Naphthyridines

The aza-Diels-Alder reaction, particularly the Povarov reaction, is a prominent method for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.govrsc.org This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene. nih.govmdpi.com The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds through an endo transition state to afford the tetrahydro-1,5-naphthyridine with control over two stereocenters. nih.gov Subsequent aromatization of the resulting tetrahydro-1,5-naphthyridines can lead to the corresponding fully aromatic 1,5-naphthyridines. mdpi.com

A variety of substituted 4-phenyl-1,5-naphthyridine derivatives have been synthesized using this strategy, reacting imines derived from 3-aminopyridines and various aldehydes with styrenes. nih.govmdpi.com The scope of the Povarov reaction has been extended to include different dienophiles, such as vinyl acetamide, leading to the formation of cis isomers of the corresponding tetrahydro-1,5-naphthyridine derivatives. nih.gov Mechanistic studies, including theoretical and experimental investigations, have provided insights into the asynchronous concerted or stepwise nature of this cycloaddition. rsc.org

[3+2] Cycloaddition Strategies in Naphthyridine Synthesis

While less common than [4+2] cycloadditions, [3+2] cycloaddition reactions also offer a pathway to functionalized naphthyridine systems. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring, which can then be further elaborated to construct the naphthyridine framework. The literature mentions [3+2] cycloadditions as one of the synthetic methods for preparing 1,5-naphthyridines, although specific examples focusing on 4-methyl-1,5-naphthyridine are not extensively detailed in the provided context. nih.govresearchgate.net

Other Advanced Synthetic Approaches for 4-Methyl-1,5-Naphthyridine Scaffolds

Beyond traditional cyclizations and standard cross-coupling reactions, several other advanced synthetic methodologies have been developed for the construction of 4-methyl-1,5-naphthyridine and related fused systems.

Multicomponent Reactions (MCRs) for Fused Naphthyridines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. ehu.es

For the synthesis of fused naphthyridines, the Povarov reaction can be performed as a three-component reaction involving an aniline (B41778) (such as 3-aminopyridine), an aldehyde, and an activated olefin to generate a tetrahydroquinoline-like adduct which is a precursor to the fused naphthyridine system. rsc.orgehu.es For example, a one-pot, three-component reaction of 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) in aqueous media catalyzed by sulfamic acid has been used to synthesize chromeno[4,3-b] nih.govrsc.orgnaphthyridine derivatives in high yields. nih.gov Similarly, multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established to provide selective access to pyrazolo-fused 1,7-naphthyridines. acs.orgnih.gov

Table 2: Multicomponent Reactions for Fused Naphthyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component Povarov-type | 3-Aminopyridine, Arylaldehyde, 4-Hydroxycoumarin | Sulfamic acid, 100 °C, aqueous media | Chromeno[4,3-b] nih.govrsc.orgnaphthyridine | nih.gov |

| Multicomponent domino | Arylglyoxal, Pyrazol-5-amine | p-TsOH, DMF, microwave | Pyrazolo-fused 1,7-naphthyridine | acs.orgnih.gov |

Functionalization of Substituted Aminopyridine Precursors

The functionalization of pre-existing substituted aminopyridine rings is a cornerstone of many synthetic strategies towards 4-methyl-1,5-naphthyridines. A classic example is the Skraup reaction, which involves the reaction of a 3-aminopyridine with glycerol, often in the presence of an oxidizing agent and a catalyst, to form the second pyridine ring. nih.gov Modified Skraup reactions have been used to prepare derivatives like 3-bromo-1,5-naphthyridine (B97392) and 3-methoxy-4-methyl-1,5-naphthyridine. mdpi.comresearchgate.net For instance, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) leads to the formation of 2,8-dimethyl-1,5-naphthyridine (B3057075). nih.govmdpi.com

Another important method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. This has been used for the synthesis of 1,5-naphthyridines. nih.gov Furthermore, the functionalization of aminopyridines can be achieved through palladium-catalyzed reactions. For example, Buchwald-Hartwig amination of a halogenated naphthyridine with an appropriate amine, using a palladium catalyst and a phosphine (B1218219) ligand like XantPhos, yields amino-substituted 1,5-naphthyridines. mdpi.com The direct functionalization of the 1,5-naphthyridine ring can also be achieved through deprotometalation-amination sequences. mdpi.com

Chemical Reactivity and Transformations of 4 Methyl 1,5 Naphthyridine

Electrophilic Substitution Reactions on the 1,5-Naphthyridine (B1222797) Core

Electrophilic substitution reactions on the 1,5-naphthyridine core are generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. nih.gov However, under specific conditions and with certain substrates, these reactions can be achieved.

Halogenation of 1,5-Naphthyridine Derivatives

Direct halogenation of the 1,5-naphthyridine ring is not a common transformation. Instead, halogenated derivatives are typically synthesized from hydroxylated or oxo-naphthyridines. mdpi.com The conversion of a carbonyl group in a 1,5-naphthyridinone to a halogen is a crucial step as the resulting halo-1,5-naphthyridines are valuable intermediates for subsequent nucleophilic substitution reactions. mdpi.com

For instance, the chlorination of 1,5-naphthyridin-4(1H)-one derivatives can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com This process is expected to be applicable to the corresponding 4-hydroxy-1,5-naphthyridine derivatives as well. While direct halogenation of 4-methyl-1,5-naphthyridine is not extensively documented, the halogenation of related hydroxy-1,5-naphthyridine precursors is a well-established method to introduce a halogen atom onto the naphthyridine core. mdpi.com For example, 4-chloro-1,5-naphthyridine (B1297630) can be prepared from 1,5-naphthyridin-4(1H)-one. nih.gov

A common method for the synthesis of halo-1,5-naphthyridines is the treatment of the corresponding hydroxy derivatives with phosphoryl halides.

| Starting Material | Reagent | Product | Reference |

| 1,5-Naphthyridin-2(1H)-one | POCl₃ or PCl₅ | 2-Chloro-1,5-naphthyridine | mdpi.com |

| 1,5-Naphthyridin-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.govmdpi.com |

| 5,8-Hydroxy-1,5-naphthyridine | POCl₃ | 5,8-Dichloro-1,5-naphthyridine | mdpi.com |

Nitration Reactions of Fused Naphthyridines

Direct nitration of the 1,5-naphthyridine ring system is challenging due to the deactivating effect of the nitrogen atoms. However, in fused naphthyridine systems, such as benzonaphthyridines, nitration can occur on the more electron-rich benzene (B151609) ring. For example, the nitration of 6-methylbenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridine with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) results in the introduction of a nitro group onto the benzene ring, specifically at the position para to the methyl group. mdpi.com

Nucleophilic Substitution Reactions on 1,5-Naphthyridine Scaffolds

Nucleophilic substitution reactions are more common for 1,5-naphthyridines, especially when a good leaving group, such as a halogen, is present on the ring. nih.gov The electron-deficient nature of the naphthyridine ring facilitates the attack of nucleophiles.

Amination Reactions of Halogenated 1,5-Naphthyridines

Halogenated 1,5-naphthyridines are important precursors for the synthesis of amino-1,5-naphthyridines through nucleophilic aromatic substitution (SNAᵣ). nih.gov For instance, 4-chloro-1,5-naphthyridine can undergo amination reactions with various amines. nih.gov This methodology is crucial for the synthesis of biologically active molecules. The reaction of 4-chloro-1,5-naphthyridine with 3-(2-nitro-1-imidazolyl)-propylamine is one such example. nih.gov

The following table summarizes representative amination reactions on a 4-chloro-1,5-naphthyridine scaffold.

| Halogenated Naphthyridine | Amine | Product | Reference |

| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | 4-(3-(2-Nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | nih.gov |

| 4-Chloro-1,5-naphthyridine | 2-(4-Amino-4-methylpentyl)-isoindole-1,3-dione | N-(4-(1,5-Naphthyridin-4-ylamino)-1,1-dimethylbutyl)phthalimide | nih.gov |

N-Alkylation of Fused 1,5-Naphthyridine Derivatives

The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can readily react with alkyl halides to form quaternary salts. nih.gov Subsequent deprotonation can lead to N-alkylated products. This N-alkylation is a common transformation for fused 1,5-naphthyridine derivatives, particularly those with dihydro or tetrahydro skeletons. nih.gov

For example, the N-alkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) in the presence of a base like cesium carbonate yields the corresponding N,N'-dialkylated product. nih.gov Similarly, tetrahydro-1,5-naphthyridines can be functionalized at the N1 position with various electrophiles, including alkyl halides. nih.gov

| Naphthyridine Derivative | Alkylating Agent | Product | Reference |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

| Tetrahydro-1,5-naphthyridine | 2-Bromoethanol | 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine | nih.gov |

Oxidation Reactions of 1,5-Naphthyridine Compounds

The 1,5-naphthyridine ring system can undergo oxidation at both the nitrogen and carbon atoms. nih.gov The methyl group in 4-methyl-1,5-naphthyridine can also be a site for oxidation.

Oxidation of the nitrogen atoms in 1,5-naphthyridine leads to the formation of N-oxides. nih.gov The reaction of 1,5-naphthyridine with a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding mono-N-oxide. nih.gov These N-oxides are valuable intermediates as they can facilitate further functionalization of the ring. nih.gov

Furthermore, the methyl group of 4-methylpyridine (B42270) can be oxidized to pyridine-4-carbaldehyde and isonicotinic acid using vanadium oxide catalysts. ijcce.ac.ir A similar transformation can be anticipated for 4-methyl-1,5-naphthyridine, where the methyl group could be oxidized to a formyl or carboxyl group under appropriate conditions.

Additionally, the aromatization of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines is an important oxidative transformation. nih.gov This can be achieved using various oxidizing agents such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic dehydrogenation. nih.gov

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

| 1,5-Naphthyridine | m-CPBA | 1,5-Naphthyridine-1-oxide | nih.gov |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | Selenium or DDQ | 1,5-Naphthyridine | nih.gov |

| 4-Methylpyridine | Vanadium oxide catalyst | Pyridine-4-carbaldehyde, Isonicotinic acid | ijcce.ac.ir |

Reduction Reactions of 1,5-Naphthyridine Derivatives

The reduction of the 1,5-naphthyridine ring system, particularly through hydrogenation, has been a subject of significant study. The hydrogenation process typically occurs at the pyridine (B92270) ring containing the N-1 nitrogen, as the heteroatom strongly coordinates with the catalyst. nih.gov This leads to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.

Various catalytic systems have been developed to achieve this transformation under different conditions. Both homogeneous and heterogeneous catalysts have proven effective. For instance, cobalt-based catalysts are prominent in these reductions. Transfer hydrogenation can be accomplished using a combination of Co(BF₄)₂·6H₂O and a specific phosphine (B1218219) ligand with formic acid serving as the hydrogen source. nih.gov This method is notable for its mild conditions and tolerance of other functional groups. nih.gov

Heterogeneous catalysis offers another robust route. Cobalt oxide nanoparticles doped with nitrogen-graphene layers on an alumina (B75360) support (Co₃O₄−Co/NGr@α-Al₂O₃) have been successfully used for the hydrogenation of 1,5-naphthyridines to yield 1,2,3,4-tetrahydro-1,5-naphthyridine. nih.gov Similarly, a pincer-type aminobis(phosphine) ligand coordinated to cobalt has also been employed for this purpose. nih.gov

Beyond direct hydrogenation, electrochemical methods have been explored. The electrochemical reduction of a ruthenium complex incorporating a benzo[b] mdpi.comnih.govnaphthyridin-2-yl moiety in an acidic aqueous environment results in the formation of a hydrogenated, NADH-like product. nih.gov Furthermore, reducing agents like sodium borohydride (B1222165) (NaBH₄) have been used to reduce more complex fused 1,5-naphthyridine systems, such as porphyrin dimers. nih.gov

Conversely, the reverse reaction, the dehydrogenation of tetrahydro-1,5-naphthyridines to restore the aromatic 1,5-naphthyridine system, can be achieved at high temperatures using reagents like selenium or by employing photoredox catalysis in conjunction with a cobalt catalyst at ambient temperatures. mdpi.com

Catalytic Hydrogenation of 1,5-Naphthyridine

| Catalyst System | Hydrogen Source/Reductant | Product | Reference |

|---|---|---|---|

| Co(BF₄)₂·6H₂O / tris(2-(diphenylphosphino)-phenyl)phosphine | Formic Acid | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| Co₃O₄−Co/NGr@α-Al₂O₃ | H₂ | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| Aminobis(phosphine) [PN(H)P] pincer ligand-cobalt complex | H₂ | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.gov |

| Sodium Borohydride (NaBH₄) | NaBH₄ | Reduced 1,5-naphthyridine-fused porphyrin dimer | nih.gov |

Side Chain Modification Strategies

Modifications of side chains on the 1,5-naphthyridine scaffold, without altering the core ring system, are crucial for tuning the molecule's properties. mdpi.com For 4-methyl-1,5-naphthyridine, the methyl group at the C-4 position is a key site for such transformations, primarily through oxidation reactions.

The oxidation of a methyl group on a related 6-methylbenzo[b] mdpi.comnih.govnaphthyridine has been demonstrated using a basic solution of silver oxide. mdpi.com This reaction can yield either the corresponding formyl group or, with further oxidation, the carboxyl group. mdpi.com Another approach for converting the methyl group to a hydroxymethyl group involves oxidative cleavage, which can be achieved through methods like ozonolysis or by using ruthenium-based catalysts. smolecule.com

These oxidative strategies allow for the introduction of new functional groups, such as aldehydes, carboxylic acids, or alcohols, onto the naphthyridine core. These new functionalities can then serve as handles for further synthetic elaborations, enabling the creation of a diverse range of derivatives.

Oxidation of Methyl Group on Naphthyridine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 6-Methylbenzo[b] mdpi.comnih.govnaphthyridine | Ag₂O, basic solution | 6-Formylbenzo[b] mdpi.comnih.govnaphthyridine or 6-Carboxybenzo[b] mdpi.comnih.govnaphthyridine | mdpi.com |

| 3-Methoxy-4-methyl-1,5-naphthyridine (B3296413) | Ozonolysis or Ruthenium-based catalyst | (3-Methoxy-1,5-naphthyridin-4-yl)methanol | smolecule.com |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,5 Naphthyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methyl-1,5-naphthyridine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of a benzo[c] researchgate.netmalayajournal.orgnaphthyridine derivative, 8,9-Dimethoxy-6-(4-methylphenyl)-6a,10a-dihydrobenzo[c] researchgate.netmalayajournal.orgnaphthyridine, the aromatic protons appear as distinct signals in the downfield region. rsc.org The proton at position H-6, for instance, is significantly deshielded and appears at 8.22 ppm, a characteristic feature for protons in this chemical environment. lew.ro The methyl group protons of the 4-methylphenyl substituent typically resonate as a singlet around 2.48 ppm. rsc.org The methoxy (B1213986) groups, if present, would show sharp singlets at approximately 4.21 and 3.91 ppm. rsc.org The coupling patterns, such as doublets and multiplets, observed in the aromatic region are invaluable for assigning the specific positions of the protons on the naphthyridine and any attached phenyl rings. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In a related naphthyridine structure, the carbon atoms of the naphthyridine core and the phenyl ring exhibit signals in the aromatic region, typically between 103 and 161 ppm. rsc.org The methyl carbon of the 4-methylphenyl group is characteristically found at a much higher field, around 21.5 ppm. rsc.org The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between CH, CH₂, and CH₃ groups from quaternary carbons. lew.ro

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment. lew.ro For instance, COSY spectra can reveal which protons are spin-coupled to each other, helping to trace out the spin systems within the molecule. lew.ro

Table 1: Representative ¹H NMR Chemical Shifts (δ) for a 4-Methyl-1,5-naphthyridine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 8.95 | dd |

| Ar-H | 8.64 | s |

| Ar-H | 8.46 | dd |

| Ar-H | 7.68-7.61 | m |

| Ar-H | 7.48 | s |

| Ar-H | 7.38 | d |

| OCH₃ | 4.21 | s |

| OCH₃ | 3.91 | s |

| CH₃ | 2.48 | s |

Data is for 8,9-Dimethoxy-6-(4-methylphenyl)-6a,10a-dihydrobenzo[c] researchgate.netmalayajournal.orgnaphthyridine. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a 4-Methyl-1,5-naphthyridine Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C (quaternary) | 160.6, 152.9, 150.7, 148.8, 140.6, 139.0, 138.4, 137.5, 137.0 |

| C-H (aromatic) | 130.5, 129.5, 129.4, 123.3, 122.7, 107.9, 103.4 |

| OCH₃ | 56.6, 56.1 |

| CH₃ | 21.5 |

Data is for 8,9-Dimethoxy-6-(4-methylphenyl)-6a,10a-dihydrobenzo[c] researchgate.netmalayajournal.orgnaphthyridine. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of 4-methyl-1,5-naphthyridine compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic vibrational modes of functional groups. In the IR spectrum of a 4-methyl-1,5-naphthyridine derivative, one would expect to observe several key absorption bands. For instance, the C=N stretching vibrations within the naphthyridine ring typically appear in the region of 1654 cm⁻¹. asianpubs.org The C=C stretching vibrations of the aromatic rings are usually found around 1629 cm⁻¹. asianpubs.org The presence of a methyl group is indicated by C-H stretching vibrations around 2969 cm⁻¹ and bending vibrations at lower frequencies. rsc.org If other functional groups are present, such as an amino group, characteristic N-H stretching bands would be observed around 3341 and 3278 cm⁻¹. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of 4-methyl-2,6-naphthyridine, a related isomer, shows similarities to that of 2,6-naphthyridine (B1209661) and 1,5-naphthyridine (B1222797). cdnsciencepub.com The spectrum of 1,5-naphthyridine exhibits a p-band at approximately 206 nm (log ε 4.75). cdnsciencepub.com For a series of 4,8-substituted 1,5-naphthyridines, the UV-Vis absorption spectra in a dichloromethane (B109758) solution showed absorption maxima that are influenced by the nature of the substituent. researchgate.netresearchgate.net These absorptions are typically in the UV region and are attributed to π-π* transitions within the conjugated aromatic system. The solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for a Naphthyridine Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching | 3341, 3278 |

| C-H stretching (aromatic) | 3021 |

| C-H stretching (aliphatic) | 2969 |

| C≡N stretching | 2176 |

| C=N stretching | 1654 |

| C=C stretching | 1629 |

Data is for a substituted 1,8-naphthyridine (B1210474) derivative. asianpubs.org

Table 4: UV-Vis Absorption Maxima (λmax) for a 1,5-Naphthyridine Derivative in Dichloromethane

| Compound | λmax (nm) |

|---|---|

| 4,8-disubstituted 1,5-naphthyridine | Varies with substituent |

The specific λmax values for 4-methyl-1,5-naphthyridine are not detailed in the provided search results, but related compounds show absorptions characteristic of the naphthyridine core. researchgate.netresearchgate.net

Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Identity Confirmation

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a powerful tool for determining the molecular weight and confirming the identity of 4-methyl-1,5-naphthyridine compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of these compounds.

Mass Spectrometry (LC-MS): In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For a 4-methyl-1,5-naphthyridine derivative such as 8,9-Dimethoxy-6-(4-methylphenyl)-6a,10a-dihydrobenzo[c] researchgate.netmalayajournal.orgnaphthyridine, electrospray ionization (ES+) typically shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 331.3. rsc.org High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org

High-Performance Liquid Chromatography (HPLC/UPLC): HPLC and UPLC are chromatographic techniques used to separate, identify, and quantify each component in a mixture. For the analysis of 1,5-naphthyridine derivatives, a reverse-phase HPLC method is often employed. The purity of a synthesized compound can be determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. acs.org These techniques are crucial in quality control to ensure that the synthesized compound meets the required purity standards for further studies.

Single Crystal X-ray Diffraction Analysis of 1,5-Naphthyridine Derivatives

For several 1,5-naphthyridine derivatives, single crystal X-ray diffraction analysis has been successfully employed to elucidate their structures. researchgate.netresearchgate.net For example, the crystal structures of some 4,8-substituted 1,5-naphthyridines have been determined, revealing that they crystallize in the monoclinic crystal system. researchgate.net The analysis can show the planarity of the 1,5-naphthyridine core and the torsion angles of any substituent groups relative to this plane. researchgate.net This information is vital for understanding structure-property relationships, as the solid-state packing and intermolecular interactions can significantly influence the material's properties. chemrxiv.org For instance, the way molecules pack in a crystal can affect their photophysical behavior. chemrxiv.org

Photoluminescence (PL) Spectroscopy of Emissive Naphthyridine-Based Materials

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. This technique is particularly relevant for 1,5-naphthyridine derivatives that are being investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

A series of 4,8-substituted 1,5-naphthyridines have been shown to emit blue fluorescence in both dilute solutions and in the solid state. researchgate.net The emission maxima (λmax,Em) in a dichloromethane solution can range from 434 to 521 nm. researchgate.net In the solid state, the emission is often blue-shifted, with λmax,Em ranging from 400 to 501 nm. researchgate.net The photoluminescence properties, including the quantum yield and lifetime of the excited state, are crucial parameters for evaluating the efficiency of these materials as emitters. The emission characteristics can be influenced by the solvent polarity, indicating the presence of intramolecular charge transfer in the excited state. researchgate.net For certain dysprosium(III) complexes with a 4-hydroxy-8-methyl-1,5-naphthyridine-3-carbonitrile ligand, well-resolved emission peaks centered at 485 and 575 nm have been observed at low temperatures. rsc.org

Table 5: Photoluminescence Emission Maxima (λmax,Em) for 4,8-Substituted 1,5-Naphthyridines

| Medium | Emission Maxima (nm) |

|---|---|

| Dichloromethane Solution | 434-521 |

| Solid State | 400-501 |

Data is for a series of 4,8-substituted 1,5-naphthyridines. researchgate.net

Computational and Theoretical Investigations of 4 Methyl 1,5 Naphthyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like naphthyridine derivatives. researchgate.net DFT computations can provide a wealth of structural and spectroscopic information with a suitable basis set. researchgate.net For instance, calculations for a series of 4,8-substituted 1,5-naphthyridines were performed using DFT at the B3LYP/6-31G* level to determine their electronic properties. scispace.com Similarly, DFT has been used to study the structural and electronic properties of other naphthyridine isomers, such as nalidixic acid (a 1,8-naphthyridine (B1210474) derivative). grafiati.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for predicting molecular reactivity and the energy of electronic transitions. researchgate.net

In computational studies of 4,8-substituted 1,5-naphthyridines, DFT calculations revealed that the HOMO and LUMO energy levels are significantly influenced by the substituents. scispace.com For many derivatives, both the HOMO and LUMO densities are primarily located on the naphthyridine core. scispace.comias.ac.in In a study of 4-hydroxy-8-methyl-1,5-naphthyridine metal chelates, it was noted that the electron-deficient nature of the aza-substituents primarily affects the HOMO, which is located on the pyridin-4-olate (B372684) ring of the ligand. nycu.edu.tw

| Compound (Substituent at C4 and C8) | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Phenyl | -5.33 | -2.19 | 3.14 |

| 4-methylphenyl | -5.33 | -2.19 | 3.14 |

| 4-methoxyphenyl | -5.33 | -2.19 | 3.14 |

| 4-fluorophenyl | -5.33 | -2.19 | 3.14 |

| Thiophen-2-yl | -6.84 | -2.39 | 4.45 |

Theoretical calculations of HOMO and LUMO levels allow for the prediction of other important electronic parameters. The calculated energies can be used to estimate electron affinities (EA) and ionization potentials (IP). scispace.com For a series of 4,8-substituted 1,5-naphthyridines, the estimated electron affinities ranged from 2.38 to 2.72 eV, while the ionization potentials were between 4.85 and 5.04 eV. scispace.com These values suggest that such compounds can be suitable for use as electron-transport and hole-injecting materials in electronic devices. scispace.com

The fine-tuning of these electronic energy levels can be achieved by carefully selecting the substituents on the 1,5-naphthyridine core. google.com This ability to engineer the HOMO/LUMO levels is critical for designing materials with specific electronic properties for applications in organic electronics. google.com

Theoretical Tautomeric Studies of Naphthyridine Derivatives

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For naphthyridine derivatives, particularly those with hydroxyl or amino substituents, different tautomeric forms (e.g., keto-enol or amino-imino) can exist. Theoretical studies are essential for determining the relative stability of these tautomers.

Computational investigations have been conducted on the tautomerism of naphthyridine derivatives. nih.gov For example, a theoretical study focused on the tautomeric stability of 4,8-dioxygenated 1,5-naphthyridines, analyzing the effects of solvation. iau.ir DFT calculations have also been instrumental in understanding the tautomeric behavior of substituted 1,8-naphthyridines, confirming that certain derivatives exist preferentially in specific tautomeric forms in the solid state. researchgate.net These studies help to elucidate the structural preferences of functionalized naphthyridines, which is crucial for understanding their reactivity and interactions.

Computational Studies of Molecular Recognition and Host-Guest Interactions

The 1,5-naphthyridine scaffold is a valuable component in supramolecular chemistry for designing host molecules capable of recognizing and binding specific guest molecules. Computational studies play a key role in predicting and rationalizing these molecular recognition events.

Theoretical models have predicted that the molecular recognition capabilities of 1,5-naphthyridine are influenced by hydrogen bonding. nih.gov The introduction of naphthyridine rings into host molecules has been shown to significantly enhance binding affinities. For example, incorporating naphthyridine units into a cryptand host resulted in a 625-fold increase in the association constant for a guest molecule, an effect attributed to additional hydrogen bonding and favorable π-π stacking interactions. acs.org Computational methods are often used to complement experimental data from techniques like ¹H-NMR titrations to determine association constants and understand the specific interactions—such as hydrogen bonds—that stabilize the host-guest complex. mdpi.comresearchgate.netnih.gov Calculations can help rationalize the trends observed in experimental binding constants for hosts containing naphthyridine units with various anions or neutral molecules. nih.gov

Molecular Dynamics Simulations for Structural and Dynamic Properties (Non-Biological Contexts)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While frequently applied in biological contexts acs.orgnih.gov, MD simulations are also valuable for investigating the structural and dynamic properties of molecules in non-biological systems.

For the 1,5-naphthyridine framework, first-principles molecular dynamics (FPMD) simulations have been employed to examine the behavior of derivatives like 1,5-naphthyridine-2,6-diol. nih.gov These simulations were used to investigate intermolecular N-H interactions and their role in inducing proton transfer processes, which dictate the preferential solid-state arrangement of the molecules. nih.gov Such studies provide a dynamic picture of molecular behavior that is inaccessible through static quantum chemical calculations alone, offering deeper insight into the intrinsic properties of the material.

Applications of 4 Methyl 1,5 Naphthyridine in Chemical Sciences and Materials Technology

Role as Versatile Building Blocks in Complex Organic Synthesis

4-Methyl-1,5-naphthyridine serves as a crucial building block in the field of organic synthesis, enabling the construction of more complex organic molecules. lookchem.comsmolecule.com Its distinct heterocyclic structure, featuring a methyl group on the naphthyridine core, provides a versatile scaffold for creating a wide array of compounds. lookchem.com This has led to its use in the synthesis of pharmaceuticals and other specialty chemicals. lookchem.com

The reactivity of the 1,5-naphthyridine (B1222797) ring system is comparable to that of quinoline (B57606), allowing for various chemical transformations. nih.gov Synthetic strategies such as Skraup and Friedländer reactions, as well as cross-coupling reactions, are employed to construct the 1,5-naphthyridine core. nih.govmdpi.comnih.gov For instance, 2,8-dimethyl-1,5-naphthyridine (B3057075) can be synthesized from 3-amino-4-methylpyridine (B17607) and acetaldehyde (B116499). nih.gov The development of novel synthetic methodologies continues to expand the accessibility and utility of 1,5-naphthyridine derivatives. google.com

The functionalization of the 1,5-naphthyridine scaffold is a key aspect of its application. N-alkylation of 1,5-naphthyridinones and halogenation reactions are common methods for modifying the core structure. nih.govmdpi.com These modifications are instrumental in creating libraries of compounds with diverse properties for various applications. nih.gov For example, 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine (B14777741) is a complex derivative used as a building block for even more intricate molecular architectures. smolecule.com

Advanced Materials Science Applications

The unique electronic and photophysical properties of 4-methyl-1,5-naphthyridine and its derivatives have positioned them as valuable components in the development of advanced materials. lookchem.com Their applications span across various domains of materials science, from organic electronics to chemical sensors.

Exciton-Blocking Materials for Organic Photovoltaics (OPVs), exemplified by 4-Hydroxy-8-methyl-1,5-naphthyridine aluminum chelates

A significant application of 4-methyl-1,5-naphthyridine derivatives is in the field of organic photovoltaics (OPVs). Specifically, 4-hydroxy-8-methyl-1,5-naphthyridine aluminum chelate, referred to as AlmND₃, has been developed as a highly effective exciton-blocking layer (EBL) material. rsc.orgrsc.org EBLs are crucial components in OPVs that prevent excitons (bound electron-hole pairs) from reaching the cathode and quenching, thereby enhancing device efficiency. rsc.org

AlmND₃ exhibits several advantageous properties that make it superior to common EBL materials like bathocuproine (BCP). rsc.org These properties include a wide band gap of approximately 3.3 eV, high electron mobility (around 10⁻⁴ cm² V⁻¹ s⁻¹), and a high glass transition temperature of about 194 °C. rsc.orgrsc.org The high glass transition temperature contributes to the morphological stability of the device, leading to a longer operational lifetime, especially at elevated temperatures. rsc.orgrsc.org Theoretical studies have shown that the simultaneous substitution of nitrogen and a methyl group on the parent Alq₃ structure, as seen in AlmND₃, leads to both excellent exciton-blocking capabilities and high electron mobility. aip.org

The performance of OPVs incorporating AlmND₃ as the EBL has been shown to be comparable to devices using BCP in terms of initial efficiency, but with a significantly extended lifetime. rsc.orgrsc.org This makes AlmND₃ a promising material for fabricating stable and efficient organic solar cells. researchgate.net

Organic Semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Photodetectors (OPDs)

Derivatives of 1,5-naphthyridine are being actively investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photodetectors (OPDs). google.comgoogleapis.com The inherent electronic properties of the 1,5-naphthyridine core, which can be tuned through chemical modification, make it a suitable candidate for these devices. rsc.orgresearchgate.net

A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized, demonstrating their potential as multifunctional organic semiconductors. rsc.orgresearchgate.net These materials exhibit good thermal stability and possess electron affinities and ionization potentials that are suitable for both electron-transport and hole-transport materials. rsc.org For instance, polymers incorporating 2,6-disubstituted- mdpi.comCurrent time information in Bangalore, IN.naphthyridine units have been developed for use in OFETs. google.com

In the realm of OPDs, which are essential for light detection technologies, organic materials offer advantages such as light weight, flexibility, and a tunable absorption range. researchgate.netmdpi.com The performance of OPDs relies on materials that can efficiently convert light into an electrical signal. researchgate.net The development of novel 1,5-naphthyridine-based polymers, such as Poly[1,5-naphthyridine-(3-hexylthiophene)], showcases the potential of this class of compounds in creating efficient organic photodetectors. matec-conferences.org

Development of Novel Dyes and Luminescent Materials

The unique photophysical properties of 1,5-naphthyridine derivatives have led to their use in the development of novel dyes and luminescent materials. google.comresearchgate.net These materials often exhibit fluorescence, making them suitable for applications in areas such as bio-imaging and organic light-emitting diodes (OLEDs). researchgate.net

Metal chelates of 4-hydroxy-1,5-naphthyridine derivatives, for example, are known to exhibit deep blue fluorescence, high charge carrier mobility, and excellent thermal stability. acs.orgnycu.edu.tw These characteristics make them highly efficient nondopant emitters in OLEDs. acs.orgresearchgate.net Specifically, aluminum chelates of 1,5-naphthyridines can function as exciton (B1674681) blocking materials in polymer-sensitized solar cells. researchgate.net

Furthermore, the introduction of different substituents onto the 1,5-naphthyridine core allows for the fine-tuning of their emission properties. rsc.org For example, 4,8-substituted 1,5-naphthyridines have been shown to emit blue fluorescence in both solution and the solid state. rsc.orgresearchgate.net The ongoing research in this area focuses on synthesizing new derivatives with enhanced luminescence quantum yields and stability for advanced optical applications. researchgate.net

Components in Advanced Polymeric Systems

The 1,5-naphthyridine unit is being incorporated into advanced polymeric systems to create materials with tailored electronic and physical properties. lookchem.comgoogle.com These polymers are finding applications in various areas of materials science, including as organic semiconductors. google.com

The synthesis of conjugated polymers containing the 1,5-naphthyridine moiety is an active area of research. matec-conferences.org For example, Poly[1,5-naphthyridine-(3-hexylthiophene)] has been synthesized and its electrochemical and transport properties investigated, demonstrating its potential as a semiconducting polymer. matec-conferences.org The properties of these polymers can be influenced by the specific substituents on the naphthyridine ring and the co-monomers used in the polymerization process. google.com

The inclusion of the 1,5-naphthyridine core into polymer backbones is expected to influence the material's solubility, morphology, and electrical characteristics. google.comgoogleapis.com These factors are critical for the performance of devices such as OFETs and OPVs. google.com Research is ongoing to develop new 1,5-naphthyridine-containing polymers with improved processability, stability, and performance for next-generation organic electronic devices. google.com

Design of Chemical Sensing Materials

The ability of 1,5-naphthyridine derivatives to interact with various chemical species makes them promising candidates for the design of chemical sensing materials. lookchem.com Their potential use in sensors is an emerging area of application for this class of compounds. lookchem.comgoogle.com

The design of these sensors often relies on the changes in the optical or electronic properties of the 1,5-naphthyridine derivative upon binding with a target analyte. For instance, the fluorescence of a 1,5-naphthyridine-based compound could be quenched or enhanced in the presence of a specific ion or molecule. researchgate.net This change can then be detected and correlated to the concentration of the analyte.

While the application of 4-methyl-1,5-naphthyridine itself in sensors is not yet widely reported, the broader class of 1,5-naphthyridines has been explored for this purpose. researchgate.net For example, they have been investigated for applications in pH sensing. researchgate.net The versatility of the 1,5-naphthyridine scaffold allows for the incorporation of various functional groups that can be tailored for specific sensing applications, including the detection of DNA sequences. google.com

Catalysis

The 1,5-naphthyridine framework is a cornerstone in the design of sophisticated ligands for transition metal catalysis. The introduction of a methyl group at the 4-position can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity.

Derivatives of 4-Methyl-1,5-naphthyridine have been instrumental in the development of ruthenium-based catalysts that mimic the function of the natural nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) redox couple. frontiersin.orgnih.gov A notable example is the ligand 2-methyl-6-(pyridin-2-yl)-1,5-naphthyridine (Me-pn), which has been incorporated into a ruthenium(II) complex, Ru(bpy)2(Me-pn)2. frontiersin.orgnih.gov In this complex, the ruthenium ion is coordinated to two 2,2'-bipyridine (B1663995) (bpy) ligands and the bidentate Me-pn ligand.

Research has shown that the methyl group on the 1,5-naphthyridine ring plays a critical role in controlling the properties of the resulting complex. encyclopedia.pub It can induce a twist in the ligand structure, which influences the electrochemical and photochemical behavior of the ruthenium center. encyclopedia.pub These complexes are explored for their potential in various catalytic transformations, including the reduction of substrates like carbon dioxide. frontiersin.orgnih.gov The design of such catalysts is a key area of research aimed at developing systems for artificial photosynthesis. frontiersin.orgnih.govnih.gov

Table 1: Ruthenium Complex with a Methyl-1,5-naphthyridine Derivative

| Complex | Ligand | Key Feature | Potential Application |

|---|---|---|---|

[Ru(bpy)2(Me-pn)](PF6)2 |

2-methyl-6-(pyridin-2-yl)-1,5-naphthyridine (Me-pn) | Functions as an NAD+ mimic | Photocatalytic CO2 reduction |

The ruthenium complex Ru(bpy)2(Me-pn)2 is a prime example of a system capable of undergoing photo-induced hydrogenation. frontiersin.orgnih.govnih.gov This process is inspired by the biological function of the NAD+/NADH redox system, which is central to reversible hydride transfer reactions in nature. encyclopedia.pub

Under irradiation with visible light and in the presence of a sacrificial electron donor, the NAD+-type complex [Ru(bpy)2(Me-pn)]2+ is converted to its two-electron reduced, NADH-type counterpart, [Ru(bpy)2(Me-pnHH)]2+. frontiersin.orgnih.govnih.gov In this reduced form, the ligand is 2-methyl-6-(pyridin-2-yl)-1,4-dihydro-1,5-naphthyridine (Me-pnHH). frontiersin.orgnih.gov This photochemical transformation effectively stores reducing equivalents within the molecule, which can then be used to perform hydrogenation reactions. encyclopedia.pub This photo-driven hydrogenation is a critical step towards creating artificial photosynthetic systems for converting solar energy into chemical energy, for instance, by reducing CO2 to value-added chemicals. frontiersin.orgnih.govnih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

The nitrogen atoms within the 1,5-naphthyridine scaffold are effective hydrogen bond acceptors, making this heterocycle a valuable building block in supramolecular chemistry and molecular recognition. mdpi.com The ability to form specific, non-covalent interactions allows naphthyridine-containing host molecules to recognize and bind to complementary guest molecules.

Studies on host molecules incorporating naphthyridine moieties have demonstrated their capacity for effective molecular recognition. For example, receptors containing naphthyridine units have shown high association constants for binding with (+)-biotin methyl ester. mdpi.com The binding is primarily driven by the formation of multiple hydrogen bonds between the host and the guest. The rigid structure of the naphthyridine core helps to pre-organize the binding sites, leading to strong and selective complexation. mdpi.com While these studies may use various derivatives, the underlying principle of hydrogen-bond-mediated recognition is inherent to the 1,5-naphthyridine structure itself, which can be further tuned by substituents like a methyl group.

Table 2: Molecular Recognition by Naphthyridine-based Hosts

| Host Feature | Guest Molecule | Key Interaction | Significance |

|---|---|---|---|

| Naphthyridine moiety | (+)-biotin methyl ester | Hydrogen bonding | Demonstrates the potential of the naphthyridine scaffold in designing synthetic receptors. mdpi.com |

Development of Molecular Electronic Components, such as Molecular Switches

The rich electrochemical and photochemical properties of transition metal complexes containing 1,5-naphthyridine ligands have led to their exploration in the field of molecular electronics. diva-portal.orgdiva-portal.org The goal is to create individual molecules that can function as electronic components, such as wires, transistors, or switches.

Ruthenium complexes with ligands derived from 1,5-naphthyridine are particularly promising candidates for molecular switches. diva-portal.org These switches typically operate by changing their state in response to an external stimulus, such as light or a change in electric potential. The switching action often involves a reversible change in the structure or redox state of the molecule. For instance, the reversible cyclometalation of a ligand or the photo-induced hydrogenation and dehydrogenation cycle seen in NAD+/NADH mimics represents a potential mechanism for a molecular switch. frontiersin.orgdiva-portal.org The synthesis of tridentate ligands based on the 1,5-naphthyridine framework for incorporation into ruthenium complexes is an active area of research aimed at realizing such molecular-scale devices. diva-portal.org

Analytical Chemistry Applications as Ligands

Naphthyridine derivatives are utilized in analytical chemistry due to their excellent chelating properties. researchgate.net The two nitrogen atoms of the 1,5-naphthyridine ring can coordinate to a single metal ion, forming stable complexes. This ability makes them useful as ligands for the detection and quantification of various metal ions.

Complexes formed between 1,5-naphthyridine-based ligands and metal ions can exhibit unique spectroscopic or electrochemical properties that can be exploited for analytical purposes. For example, the formation of a complex might result in a color change or the appearance of a fluorescent signal, allowing for the sensitive detection of the target analyte. Ligands such as 4-hydrazinyl-1,5-naphthyridine (B3358368) are noted for their potential in forming metal complexes that are valuable in analytical chemistry.

Q & A

Q. What strategies enhance the stability of 4-Methyl-1,5-naphthyridine during storage?

- Answer : Store under inert gas (N₂/Ar) at –20°C, shielded from light. Verify purity via HPLC (>95%) and monitor degradation via NMR .

Applications in Bioactive Molecule Design

Q. How is 4-Methyl-1,5-naphthyridine utilized in kinase inhibitor development?

- Answer : Derivatives like 1,5-naphthyridine-based TGF-β inhibitors (e.g., GSK-3β inhibitors) show enhanced selectivity when substituted with methyl or aryl groups. Structure-activity relationship (SAR) studies guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.